EMD 53998 vs. Pimobendan: Superior Potency in Human Myocardium
In electrically driven human left ventricular papillary muscle strips from terminally failing (NYHA IV) and nonfailing donor hearts, EMD 53998 produced a significantly greater increase in force of contraction (FOC) than the pyridazinone calcium sensitizer pimobendan. The absolute FOC increase was 2.5 ± 0.1 mN for EMD 53998 versus 0.8 ± 0.2 mN for pimobendan in failing myocardium, and 3.1 ± 0.5 mN versus 1.2 ± 0.2 mN in nonfailing myocardium [1]. In guinea pig papillary muscle, the EC₅₀ for force development was 3.6 μM for EMD 53998, making it approximately 10‑fold more potent than pimobendan under identical conditions [2]. Additionally, in skinned fiber experiments, EMD 53998 increased Ca²⁺ sensitivity significantly more than pimobendan (p < 0.01) [1].
| Evidence Dimension | Increase in force of contraction (FOC) in human ventricular myocardium |
|---|---|
| Target Compound Data | NYHA IV: +2.5 ± 0.1 mN; Nonfailing: +3.1 ± 0.5 mN |
| Comparator Or Baseline | Pimobendan: NYHA IV: +0.8 ± 0.2 mN; Nonfailing: +1.2 ± 0.2 mN |
| Quantified Difference | ~3.1‑fold greater FOC in NYHA IV; ~2.6‑fold greater in nonfailing myocardium |
| Conditions | Electrically driven (1 Hz, 37 °C) human left ventricular papillary muscle strips; failing (NYHA IV) and nonfailing donor hearts |
Why This Matters
Procurement decisions should prioritize EMD 53998 over pimobendan when experimental protocols demand higher inotropic efficacy and potency in human myocardial tissue.
- [1] Uhlmann R, Schwinger RH, Lues I, Erdmann E. EMD 53998 acts as Ca(2+)-sensitizer and phosphodiesterase III-inhibitor in human myocardium. Basic Res Cardiol. 1995 Sep-Oct;90(5):365-71. doi: 10.1007/BF00788497. PMID: 8585857. View Source
- [2] Beier N, Harting J, Jonas R, Klockow M, Lues I, Haeusler G. The novel cardiotonic agent EMD 53 998 is a potent "calcium sensitizer". J Cardiovasc Pharmacol. 1991 Jul;18(1):17-27. doi: 10.1097/00005344-199107000-00004. PMID: 1719287. View Source
